REACTION_CXSMILES
|
[CH2:1]1[C@:6]([OH:9])([CH2:7][OH:8])[C@@H:5]([O:10][C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)[C@H:4]([OH:22])[C@@H:3]([OH:23])[C@H:2]1[NH:24][C@@H:25]1[C@H:30]([OH:31])[C@@H:29]([OH:32])[C@H:28]([OH:33])[C:27]([CH2:34][OH:35])=[CH:26]1.[NH4+].[OH-]>N1C=CC=CC=1>[CH2:1]1[C:6]([OH:9])([CH2:7][OH:8])[CH:5]([OH:10])[CH:4]([OH:22])[CH:3]([OH:23])[CH:2]1[NH:24][CH:25]1[CH:30]([OH:31])[CH:29]([OH:32])[CH:28]([OH:33])[C:27]([CH2:34][OH:35])=[CH:26]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
50W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing fractions (eluate fractions 3-5 L
|
Type
|
CONCENTRATION
|
Details
|
The eluate fraction I and the eluate fraction II were separately concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give 2.7 and 3.0 g of a crude powder
|
Type
|
WASH
|
Details
|
eluted with 0.2 M pyridine-acetate buffer (pH 6.0)
|
Type
|
ADDITION
|
Details
|
In succession to the fractions containing validoxylamine B and validamycin D (eluate fractions 100-420 mL), validoxylamine G-
|
Type
|
ADDITION
|
Details
|
containing fractions (eluate fractions 520-1140 mL)
|
Type
|
WASH
|
Details
|
were eluted
|
Type
|
ADDITION
|
Details
|
The validoxylamine G-containing eluate fractions
|
Type
|
CONCENTRATION
|
Details
|
were concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |